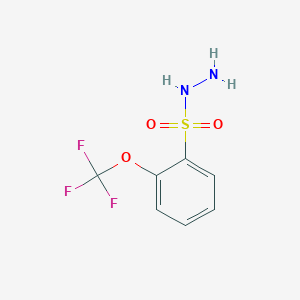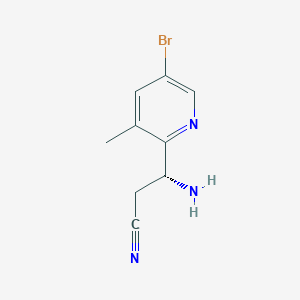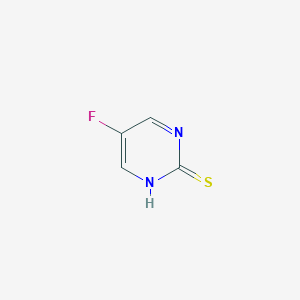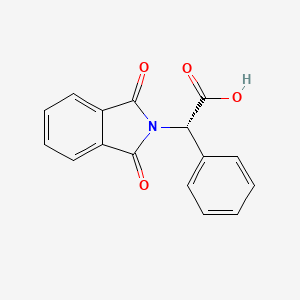
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a phthalimide moiety and a phenylacetic acid group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid typically involves the reaction of phthalic anhydride with L-phenylalanine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent, such as acetic acid or toluene, and may require the use of a catalyst to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: The phenylacetic acid group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylacetic acid group can also participate in binding interactions, contributing to the overall biological effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities.
Phthalimide derivatives: Compounds with similar structures that include the phthalimide moiety.
Phenylacetic acid derivatives: Compounds that share the phenylacetic acid group.
Uniqueness
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral nature and the presence of both the phthalimide and phenylacetic acid groups. This combination of structural features allows it to interact with a wide range of molecular targets and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H11NO4 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2S)-2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21)/t13-/m0/s1 |
Clé InChI |
SYEYVZOVGXYKBL-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
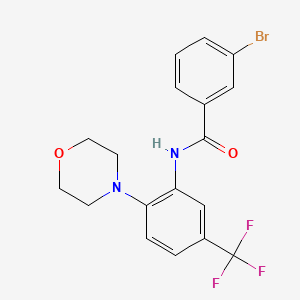
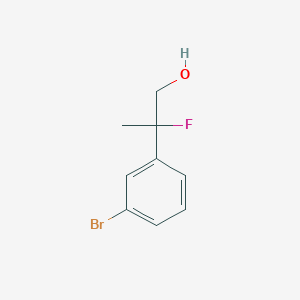
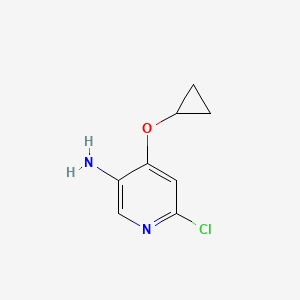

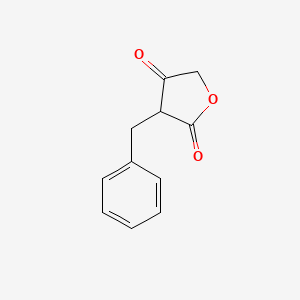
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
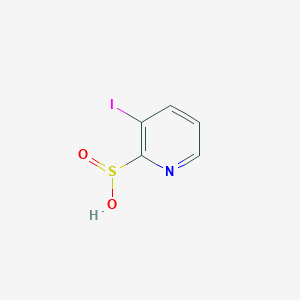
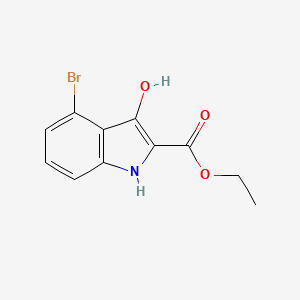
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
